Nereistoxin

Vue d'ensemble

Description

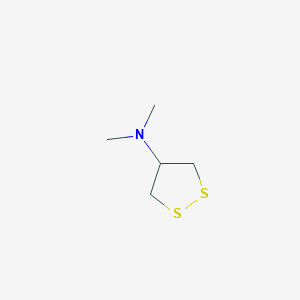

Nereistoxin Description

Nereistoxin (NTX) is a neurotoxic compound originally isolated from a marine annelid worm, Lumbriconereis heteropoda, and is known for its insecticidal properties. It has been used as the active form in synthetic insecticides such as Cartap. NTX is characterized by its small cyclic structure containing a disulfide bond, which is crucial for its biological activity .

Synthesis Analysis

The synthesis of NTX involves its isolation as hydrogen oxalate in faintly yellow crystals. It is soluble in fat solvents and insoluble in water. The empirical formula of NTX has been determined to be C5H9NS2, and it is known to reduce Fehling and ammoniacal silver nitrate solutions. The chemical properties of NTX suggest that it is a tertiary amine with a cyclic disulfide ring .

Molecular Structure Analysis

NTX's molecular structure is unique due to the presence of a 1,2-dithiolane moiety, which is similar to 6:8-thioctic acid, a member of the vitamin B group. This structure is believed to be responsible for its neurotoxic effects. The disulfide bond in NTX is not required to react with the vicinal disulfide in the acetylcholine-binding protein (AChBP) C loop for inhibition of binding, suggesting that NTX may undergo a reversible disulfide interchange reaction with nicotinic acetylcholine receptors (nAChRs), especially under reducing conditions .

Chemical Reactions Analysis

NTX interacts with the acetylcholine receptor-ion channel complex, acting as an antagonist at insect and mammalian nAChRs. It inhibits the binding of ligands to the ACh receptor and its ionic channel, affecting neuromuscular transmission. NTX can also act as a partial agonist, activating the ACh receptor to a small degree while primarily acting as an antagonist .

Physical and Chemical Properties Analysis

NTX exhibits a range of effects on the central nervous system (CNS) and neuromuscular transmission. It can induce a dose-dependent partial block of transmission at synapses without changing the membrane potential or input resistance of the postsynaptic membrane. At higher concentrations, NTX depolarizes the postsynaptic membrane and suppresses sodium and potassium currents, increasing the membrane leak current. These actions contribute to its mechanism as a neurotoxin .

Case Studies

A case study involving a 74-year-old woman who ingested cartap hydrochloride for suicide revealed the presence of NTX in postmortem specimens. The concentrations of NTX in heart and femoral blood indicated significant neuromuscular toxicity, leading to respiratory failure and death. This case underscores the inhibitory neurotoxicity of NTX in humans, which is similar to its effects in insects .

Applications De Recherche Scientifique

Neuromuscular Transmission Effects

Nereistoxin (NTX) has been extensively studied for its effects on neuromuscular transmission. Research has shown that NTX blocks neuromuscular transmission without causing depolarization of end-plate membranes. It decreases the frequency and amplitude of miniature end-plate potentials and reduces the chemical sensitivity of the end-plate membrane to acetylcholine. Both sodium and potassium components of the end-plate current are suppressed by NTX, indicating its role in inhibiting the mechanisms whereby the end-plate membrane conductances to these ions are increased, responsible for neuromuscular blockade (Deguchi, Narahashi, & Haas, 1971).

Interaction with Acetylcholine Receptor-Ionic Channel Complex

NTX has been observed to interact with the acetylcholine receptor-ionic channel complex in various studies. It blocks indirectly elicited twitch tension but not directly elicited ones, and does not affect action potential, quantal content, and frequency of the spontaneous miniature endplate potentials. The postsynaptic inhibition by NTX is evident from the reduction it causes in the amplitudes of the endplate potential and endplate current. NTX inhibits binding of ligands to the acetylcholine receptor and its ionic channel in membranes, acting as a partial agonist but primarily as an antagonist (Eldefrawi et al., 1980).

Insecticidal Properties

Studies have also explored the insecticidal properties of NTX. It has been found to be neuroactive, affecting the activities of motor nerves but not sensory nerves in mammals. NTX is distinguished from other insecticides due to its unique neuroactive nature and has been suggested as a base for developing new insecticides (Sakai, 1964).

Neurotoxicity in Insects

Further research into the neurotoxicity of NTX in insects reveals its suppression of the excitatory actions of certain insecticides in the central nervous system of insects. NTX, as an acetylcholine antagonist, postulated that it acts to produce high levels of acetylcholine, resulting in after-discharges. This differs from the action of other insecticides like DDT, which seem to attack noncholinergic regions of the insect nervous system (Uchida et al., 1975).

Interaction with Nicotinic Acetylcholine Receptors

NTX and its derivative cartap have been studied for their ability to directly block the insect nicotinic receptor/channel. NTX binds at the nicotinic acetylcholine receptor (nAChR) sites and inhibits the receptor-induced 22Na influx. It acts as both a neurotoxic agent and an antagonist, potentially having dual NCB and agonist targets (Lee, Tomizawa, & Casida, 2003).

Analytical Methods for NTX Detection

The development of new methods for determining NTX in biological fluid has been a focus of research. Techniques like mixed-mode cationic exchange solid-phase extraction and gas chromatography/mass spectrometry offer more effective detection and analysis of NTX in various samples (Park et al., 2015).

Safety And Hazards

Orientations Futures

Nereistoxin insecticides are still used because of their high insecticidal activities . A reliable residue analysis method for the simultaneous detection of cartap, bensultap, thiocyclam, and nereistoxin in foods of animal origins was developed . This suggests that there is ongoing research into the uses and effects of Nereistoxin and its derivatives.

Propriétés

IUPAC Name |

N,N-dimethyldithiolan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2/c1-6(2)5-3-7-8-4-5/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOOGBGKEWZRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CSSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1631-52-3 (monooxalate), 71057-75-5 (HCl) | |

| Record name | Nereistoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0075104 | |

| Record name | N,N-Dimethyl-1,2-dithiolan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nereistoxin | |

CAS RN |

1631-58-9 | |

| Record name | Nereistoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nereistoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-1,2-dithiolan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEREISTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7BQ8TC6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

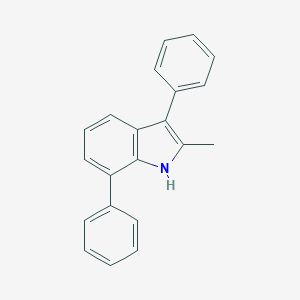

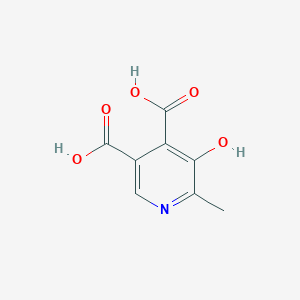

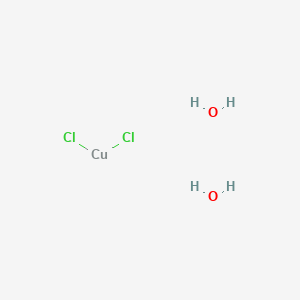

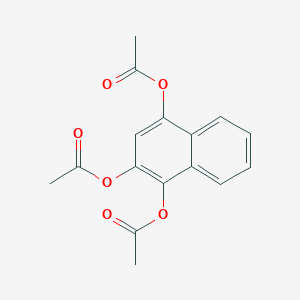

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)